Cas no 1234949-02-0 (1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole)

1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- AKOS024477787
- 1234949-02-0
- 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- F2964-2928
- 1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole
- 1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole
- 1-(4-Fluorophenyl)-5-(3-nitrophenyl)-2-(2-propen-1-ylthio)-1H-imidazole
-
- Inchi: 1S/C18H14FN3O2S/c1-2-10-25-18-20-12-17(13-4-3-5-16(11-13)22(23)24)21(18)15-8-6-14(19)7-9-15/h2-9,11-12H,1,10H2
- InChI Key: PXBJCHRVUGUUTQ-UHFFFAOYSA-N
- SMILES: C1(SCC=C)N(C2=CC=C(F)C=C2)C(C2=CC=CC([N+]([O-])=O)=C2)=CN=1
Computed Properties
- Exact Mass: 355.07907603g/mol
- Monoisotopic Mass: 355.07907603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.9Ų
- XLogP3: 4.8
Experimental Properties
- Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 536.5±60.0 °C(Predicted)
- pka: 1.50±0.70(Predicted)
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-2928-40mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-100mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 100mg |
$248.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-5mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-50mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-2mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-30mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-15mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-5μmol |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-4mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F2964-2928-20mg |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole |
1234949-02-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole Related Literature
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on 1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole
Comprehensive Overview of 1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole (CAS No. 1234949-02-0)
The compound 1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole (CAS No. 1234949-02-0) is a highly specialized imidazole derivative that has garnered significant attention in pharmaceutical and materials science research. Its unique molecular structure, featuring a fluorophenyl group, a nitrophenyl moiety, and an allylsulfanyl side chain, makes it a versatile candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors.
In recent years, the demand for imidazole-based compounds has surged, driven by their role in drug discovery and medicinal chemistry. The presence of both fluoro and nitro substituents in this compound enhances its electronic properties, making it a valuable intermediate for synthesizing more complex molecules. This aligns with the growing trend of structure-activity relationship (SAR) studies, where researchers aim to optimize molecular frameworks for improved efficacy and selectivity. Additionally, the allylsulfanyl group offers opportunities for further functionalization, a key focus in modern organic synthesis.
The compound's CAS No. 1234949-02-0 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and drug design. Its structural features are often compared to other heterocyclic compounds, such as benzimidazoles and triazoles, which are widely used in anticancer and antimicrobial therapies. This connection to therapeutic applications makes it a hot topic in biomedical research, especially as the pharmaceutical industry seeks novel small-molecule inhibitors.
From a materials science perspective, 1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole exhibits intriguing properties for organic electronics and photovoltaic materials. The nitrophenyl group contributes to its electron-withdrawing characteristics, while the fluorophenyl moiety enhances stability. These attributes are critical for developing organic light-emitting diodes (OLEDs) and conductive polymers, areas that are rapidly evolving due to the push for sustainable technologies.
Another area of interest is the compound's potential in catalysis and green chemistry. The allylsulfanyl group can participate in various cross-coupling reactions, which are essential for constructing complex molecular architectures. This aligns with the global shift toward environmentally friendly synthesis methods, reducing reliance on toxic reagents. As such, CAS No. 1234949-02-0 is often cited in studies exploring atom-efficient reactions and catalytic cycles.
In summary, 1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole represents a multifaceted compound with broad applications in pharmaceuticals, materials science, and catalysis. Its unique structural features and adaptability make it a subject of ongoing research, particularly in the context of drug discovery and sustainable chemistry. For researchers and industry professionals, understanding its properties and potential is crucial for advancing innovation in these fields.
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